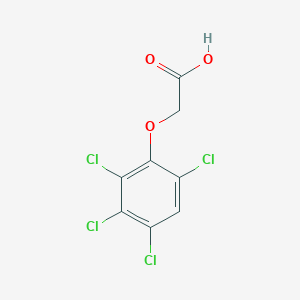

(2,3,4,6-Tetrachlorophenoxy)acetic acid

Description

(2,3,4,6-Tetrachlorophenoxy)acetic acid is a chlorinated phenoxyacetic acid derivative with the molecular formula C₈H₄Cl₄O₃ and a molecular weight of 289.93 g/mol . It is structurally characterized by a phenoxy group substituted with four chlorine atoms at the 2, 3, 4, and 6 positions, linked to an acetic acid moiety. Key properties include:

The compound is listed under hazardous waste code F027 due to its high toxicity and environmental persistence, particularly in aquatic ecosystems . Regulatory restrictions prohibit its manufacture and use in many jurisdictions due to concerns about toxic impurities (e.g., dioxins) and thermolytic degradation products .

Properties

CAS No. |

10587-37-8 |

|---|---|

Molecular Formula |

C8H4Cl4O3 |

Molecular Weight |

289.9 g/mol |

IUPAC Name |

2-(2,3,4,6-tetrachlorophenoxy)acetic acid |

InChI |

InChI=1S/C8H4Cl4O3/c9-3-1-4(10)8(7(12)6(3)11)15-2-5(13)14/h1H,2H2,(H,13,14) |

InChI Key |

FCZCIRUCCZUXMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)OCC(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,6-Tetrachlorophenoxy)acetic acid typically involves the chlorination of phenoxyacetic acid. The process begins with the reaction of phenol with chloroacetic acid to form phenoxyacetic acid. This intermediate is then subjected to chlorination using chlorine gas in the presence of a catalyst such as iodine or ferric chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 2, 3, 4, and 6 positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of (2,3,4,6-Tetrachlorophenoxy)acetic acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: (2,3,4,6-Tetrachlorophenoxy)acetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated phenoxyacetic acids.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce less chlorinated derivatives. Substitution reactions can result in a variety of functionalized phenoxyacetic acids .

Scientific Research Applications

(2,3,4,6-Tetrachlorophenoxy)acetic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.

Biology: The compound is studied for its effects on plant growth and development, particularly in the context of herbicide research.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on various biological pathways.

Industry: It is used in the production of herbicides and pesticides, as well as in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of (2,3,4,6-Tetrachlorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to regulate growth and development. The compound binds to auxin receptors, triggering a cascade of cellular responses that lead to changes in gene expression and physiological processes .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities, differing in chlorine substitution patterns or functional groups:

Physicochemical Properties

Solubility Trends:

- Increased chlorination reduces aqueous solubility. For example, pentachloro derivatives exhibit lower solubility (0.0584 g/L) compared to tetrachloro (0.1131 g/L) and trichloro (0.485 g/L) analogues .

- The position of chlorine atoms also influences solubility; asymmetric substitution (e.g., 2,4,5-T) increases solubility compared to symmetric substitution (e.g., 2,4,6-T) .

- Thermal Stability: Tetrachloro- and pentachloro-phenoxyacetic acids degrade upon heating, releasing highly toxic dioxins and furans .

Toxicity and Environmental Impact

- (2,3,4,6-Tetrachlorophenoxy)acetic Acid: Classified as a persistent organic pollutant (POP) with acute toxicity to aquatic organisms (LC₅₀ < 1 mg/L) . Chronic exposure linked to anemia, neutrophilia, and organ damage in mammals .

- 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Historically used as an herbicide but banned in many countries due to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a carcinogen . Less persistent than tetrachloro analogues but still hazardous .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.